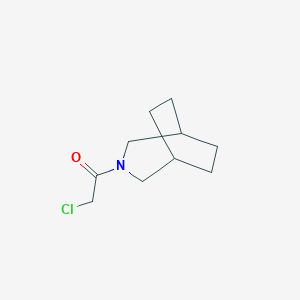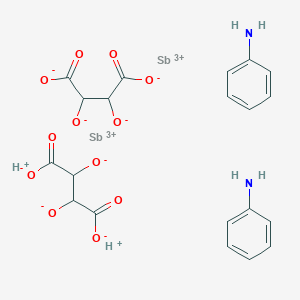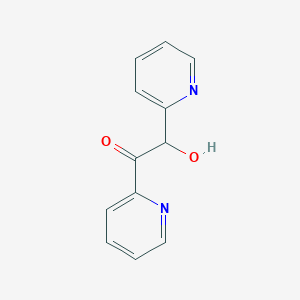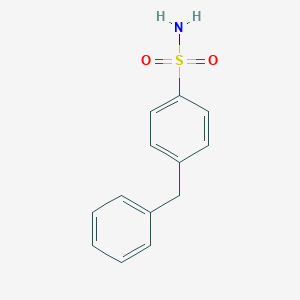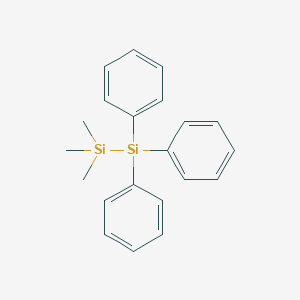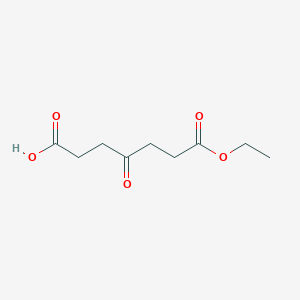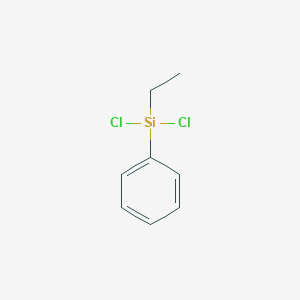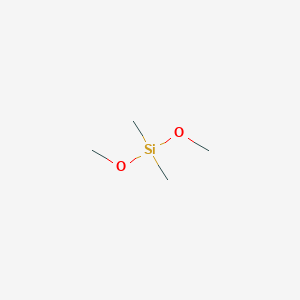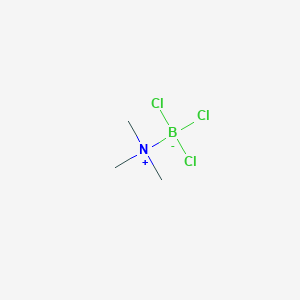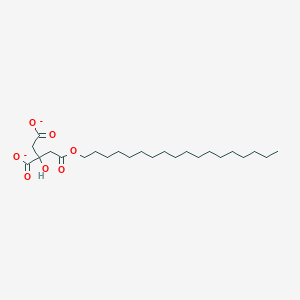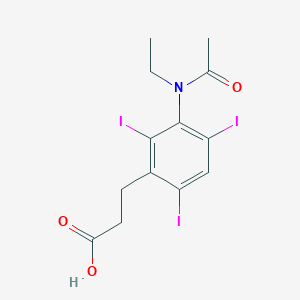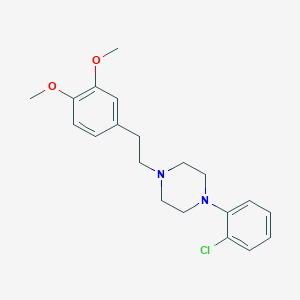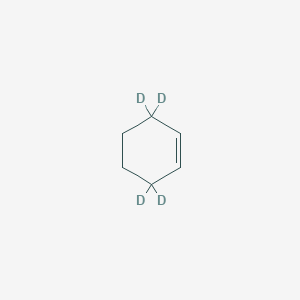
3,3,6,6-Tetradeuteriocyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,6-Tetradeuteriocyclohexene is a deuterated cyclohexene compound that has been widely used in scientific research. The deuterium atoms in the molecule have unique properties that make it useful in various fields of study, including organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3,3,6,6-Tetradeuteriocyclohexene is related to the unique properties of deuterium atoms. Deuterium atoms have a higher mass than hydrogen atoms, which affects the physical and chemical properties of the molecule. This can lead to changes in the reactivity, stability, and binding affinity of the molecule, which can affect its biological activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,3,6,6-Tetradeuteriocyclohexene are related to its ability to alter the properties of biomolecules. For example, it has been shown to affect the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase. It has also been shown to affect the structure and function of cell membranes, which can affect the transport of molecules across the membrane.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,3,6,6-Tetradeuteriocyclohexene in lab experiments is its ability to provide deuterium-labeled compounds, which can be used to study metabolic pathways and drug metabolism. Another advantage is its ability to alter the physical and chemical properties of molecules, which can be useful in drug design and development. However, one limitation is the cost and availability of deuterium gas, which can limit its use in some experiments.
Zukünftige Richtungen
For its use include the development of new synthetic methods, application in drug design and development, and metabolic studies.
Synthesemethoden
The synthesis of 3,3,6,6-Tetradeuteriocyclohexene involves the deuterium exchange reaction between cyclohexene and deuterium gas. The reaction is carried out under high pressure and high temperature conditions using a catalyst such as palladium on carbon. The resulting product is a deuterated cyclohexene compound with four deuterium atoms at the 3 and 6 positions.
Wissenschaftliche Forschungsanwendungen
3,3,6,6-Tetradeuteriocyclohexene has been used in a wide range of scientific research applications. In organic chemistry, it has been used as a deuterium source in various reactions, including hydrogenation, dehydrogenation, and isomerization. In biochemistry, it has been used to study the metabolism and biosynthesis of fatty acids, cholesterol, and other lipids. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of drugs.
Eigenschaften
CAS-Nummer |
1521-56-8 |
|---|---|
Produktname |
3,3,6,6-Tetradeuteriocyclohexene |
Molekularformel |
C6H10 |
Molekulargewicht |
86.17 g/mol |
IUPAC-Name |
3,3,6,6-tetradeuteriocyclohexene |
InChI |
InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i3D2,4D2 |
InChI-Schlüssel |
HGCIXCUEYOPUTN-KHORGVISSA-N |
Isomerische SMILES |
[2H]C1(CCC(C=C1)([2H])[2H])[2H] |
SMILES |
C1CCC=CC1 |
Kanonische SMILES |
C1CCC=CC1 |
Synonyme |
Cyclohexene-3,3,6,6-d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)
